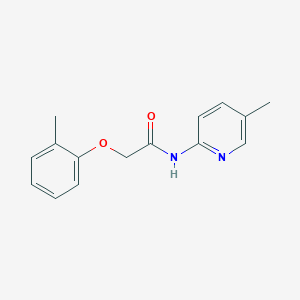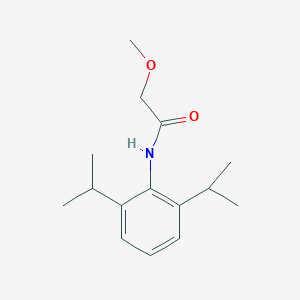![molecular formula C18H28N2O B310325 N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B310325.png)
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide, also known as lidocaine, is a local anesthetic that has been widely used in medical and dental procedures since its discovery in 1943. Lidocaine is a member of the amide class of local anesthetics and is commonly used for its rapid onset and long duration of action. The purpose of
作用機序
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals. It also has a weak affinity for potassium channels, which can contribute to its anti-inflammatory effects. Lidocaine is metabolized in the liver and excreted in the urine.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as changes in heart rate and cardiac output. Lidocaine can also affect respiratory function and cause respiratory depression at high doses. In addition, N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide has been shown to have anti-inflammatory and anti-nociceptive effects.
実験室実験の利点と制限
Lidocaine is a widely used local anesthetic in lab experiments due to its rapid onset and long duration of action. It is also relatively safe and has a low potential for toxicity when used at therapeutic doses. However, N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are a number of potential future directions for N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of chronic pain and inflammation. Finally, this compound's effects on ion channels and membrane potential continue to be an area of active research.
合成法
Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form N-(2,6-dimethylphenyl)-2-cyclohexylglycinamide. Finally, this compound is reacted with diethylamine to form N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used in research to investigate the effects of local anesthetics on ion channels and membrane potential. Lidocaine has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of chronic pain.
特性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h11-13,15H,4-10H2,1-3H3,(H,19,21) |
InChIキー |
QTOQBOYGLJVVCV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCCC2)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)